molecular formula C12H13NO4S B3333340 (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 96402-64-1

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B3333340
CAS No.: 96402-64-1
M. Wt: 267.3 g/mol
InChI Key: RPYBYBARYRKSIF-UHFFFAOYSA-N
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Description

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a benzyloxycarbonyl (Cbz) group at the 3-position and a carboxylic acid moiety at the 4-position of the five-membered thiazolidine ring. Thiazolidines are sulfur-containing heterocycles widely utilized in medicinal chemistry and peptide synthesis due to their conformational rigidity and metabolic stability. The Cbz group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name

(4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBYBARYRKSIF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

The compound (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid , often referred to as CS-0078766, is a thiazolidine derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, emphasizing its significance in medicinal chemistry, biochemistry, and related research areas.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Notable applications include:

  • Antidiabetic Agents : Thiazolidines are known for their role in insulin sensitization. Research indicates that derivatives of this compound may exhibit properties similar to thiazolidinediones (TZDs), which are used in diabetes management.
  • Anticancer Properties : Preliminary studies suggest that this compound and its derivatives may have cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Biochemical Research

The compound serves as a useful tool in biochemical assays and studies:

  • Enzyme Inhibition Studies : The thiazolidine structure can be utilized to design inhibitors for specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
  • Protein Interaction Studies : Its ability to form stable complexes with proteins makes it valuable in studying protein-ligand interactions, which is crucial for drug design.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex molecules:

  • Synthesis of Thiazolidine Derivatives : The compound can be modified to create a variety of thiazolidine derivatives, which can be explored for different biological activities.
  • Building Block for Peptides : Its carboxylic acid functionality allows it to be incorporated into peptide synthesis, expanding the library of bioactive peptides.

Case Study 1: Antidiabetic Activity

A study published in the Journal of Medicinal Chemistry explored the modification of thiazolidine derivatives for enhanced insulin sensitivity. The researchers synthesized several analogs based on this compound and evaluated their effects on glucose uptake in adipocytes. Results indicated that certain derivatives exhibited significant increases in glucose uptake compared to controls, suggesting their potential as new antidiabetic agents.

Case Study 2: Anticancer Screening

In another investigation published in Cancer Research, researchers evaluated the cytotoxic effects of this compound against various cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells through a mitochondrial pathway, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of ®-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate enzyme activity, bind to receptors, and influence cellular pathways. For example, it may enhance the activity of catalase, an enzyme involved in protecting cells from oxidative stress .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid, highlighting substituent variations and their implications:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Reported Bioactivity
This compound (Target Compound) Benzyloxycarbonyl (Cbz) C₁₂H₁₃NO₃S 251.30 (calculated) Not provided Not explicitly reported; inferred use as a synthetic intermediate
Pidotimod (S)-(5-Oxo-2-pyrrolidinyl)carbonyl C₁₁H₁₄N₂O₄S 270.31 121808-62-6 Immunostimulant; antiviral, antibacterial, and efficacy in recurrent respiratory infections
Fmoc-L-Thz(Dmp)-OH Fmoc + 2,4-Dimethoxyphenyl C₂₇H₂₅NO₆S 491.56 2648642-22-0 Peptide synthesis building block; fluorogenic properties
(R)-3-Acetylthiazolidine-4-carboxylic acid Acetyl C₆H₉NO₃S 175.20 19771-63-2 No direct bioactivity reported; structural simplicity for metabolic studies
(R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid tert-Butoxycarbonyl (Boc) C₁₀H₁₇NO₄S 259.31 54323-50-1 Intermediate in drug design; Boc group enhances stability
2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid D-Xylo-tetrahydroxybutyl C₉H₁₅NO₆S 273.29 Not provided Potential glycoconjugate applications; sugar moiety may influence solubility

Key Observations

Substituent Impact on Bioactivity: Pidotimod’s pyrrolidinylcarbonyl group correlates with its immunostimulant and antimicrobial effects, as demonstrated in murine models and clinical trials . In contrast, the Cbz group in the target compound may prioritize synthetic utility over direct bioactivity. Fmoc-L-Thz(Dmp)-OH incorporates a fluorogenic dimethoxyphenyl group, making it valuable in peptide labeling and imaging .

Protective Group Chemistry: The Cbz and Boc groups enhance stability during synthesis but differ in cleavage conditions (acid-labile for Boc vs. hydrogenolysis for Cbz). Fmoc in Fmoc-L-Thz(Dmp)-OH allows orthogonal deprotection strategies in solid-phase peptide synthesis .

Pharmacological Potential: Thiazolidines with complex substituents (e.g., pidotimod’s pyrrolidinylcarbonyl) show clinical efficacy, suggesting that the target compound’s Cbz group could be modified for therapeutic exploration . 3-Acetylthiazolidine-4-carboxylic acid (simpler substituent) lacks reported bioactivity, emphasizing the role of functional groups in drug design .

Pharmacological Insights from Analogs

  • Pidotimod : Reduces respiratory infections in children by 50% compared to placebo (p < 0.01) and synergizes with β-lactam antibiotics against bacterial infections .
  • Boc-protected thiomorpholines : Serve as intermediates in kinase inhibitors, highlighting the versatility of thiazolidine derivatives in drug discovery .

Biological Activity

(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has garnered attention due to its potential biological activities. This compound is synthesized through the condensation of l-cysteine and benzyloxycarbonyl derivatives, leading to various applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a thiazolidine ring, which is known for its role in various biological processes. The addition of a benzyloxycarbonyl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study evaluated several thiazolidine-4-carboxylic acid derivatives, including this compound, using the ABTS assay to measure radical scavenging capabilities. The results demonstrated that while some derivatives showed reduced antioxidant activity compared to the parent compound, they still retained substantial efficacy.

CompoundIC50 (mg/L)
Compound 1435
Compound 2343
Compound 3339
Compound 4409
Rib-Cys Na+299
Glu-Cys Na+440
TCA236
TCA-Na+>600

This table illustrates the half-maximal inhibitory concentration (IC50) values for various compounds tested, highlighting the relative antioxidant activity of this compound compared to other thiazolidine derivatives .

Antiviral Activity

Thiazolidine derivatives have been investigated for their antiviral properties, particularly against influenza A virus neuraminidase. A derivative similar to this compound demonstrated moderate inhibitory activity against neuraminidase, suggesting potential as a lead compound for antiviral drug development. The most potent derivative showed an IC50 of 0.14 μM, indicating a promising avenue for further research in antiviral therapies .

Anti-inflammatory Activity

In addition to antioxidant and antiviral properties, thiazolidine derivatives have been shown to possess anti-inflammatory effects. A series of synthesized compounds exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. This suggests that this compound could play a role in developing new anti-inflammatory drugs .

Case Studies

  • Influenza Neuraminidase Inhibition : In a study focusing on the synthesis of thiazolidine derivatives, researchers reported that certain compounds exhibited significant inhibition of influenza A neuraminidase, with implications for treating viral infections.
  • Antioxidant Efficacy : A comparative analysis of thiazolidine derivatives demonstrated that modifications in structure could lead to variations in antioxidant capabilities. The introduction of acyl groups enhanced lipophilicity and improved bioavailability while maintaining antioxidant activity.

Q & A

Q. What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group to thiazolidine-4-carboxylic acid derivatives?

The benzyloxycarbonyl (Cbz) group is commonly introduced via carbamate-forming reactions. For example, coupling thiazolidine-4-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like dichloromethane or DMF. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved through column chromatography or recrystallization. Alternative methods include using mixed carbonates or enzyme-catalyzed reactions for enantioselective protection .

Q. How can the stereochemical configuration of (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid be confirmed?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) effectively separates enantiomers. Absolute configuration is determined via X-ray crystallography, as demonstrated for structurally related thiazolidine derivatives (e.g., pidotimod, which shares the (R)-thiazolidine backbone). Vibrational circular dichroism (VCD) or nuclear Overhauser effect (NOE) NMR experiments further corroborate stereochemistry .

Q. What factors influence the stability of the thiazolidine ring under varying pH and temperature conditions?

Thiazolidine ring stability is pH-dependent due to its susceptibility to hydrolysis. At neutral or alkaline pH, the ring undergoes retro-aldol cleavage, releasing thiol and aldehyde intermediates. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis quantify degradation products. Buffered solutions (pH 4–6) and low-temperature storage (−20°C) minimize decomposition .

Advanced Research Questions

Q. How can computational modeling guide the design of thiazolidine-4-carboxylic acid derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic and steric effects of substituents on reactivity. For example, molecular docking studies with immune receptors (e.g., TLR-2/4) identify key interactions between the Cbz group and hydrophobic binding pockets. QSAR models trained on bioactivity data (e.g., IC50 values from NF-κB inhibition assays) optimize substituent placement for potency .

Q. What experimental approaches resolve contradictions in reported bioactivity data for thiazolidine derivatives?

Discrepancies in bioactivity often arise from stereochemical impurities or assay variability. Rigorous enantiomeric purity validation (via chiral HPLC ≥98%) and standardized cell-based assays (e.g., IL-6/IL-10 ELISA in human PBMCs) reduce variability. Meta-analysis of published data using tools like RevMan can identify confounding factors (e.g., solvent effects in in vitro studies) .

Q. How does the benzyloxycarbonyl group modulate pharmacokinetic properties compared to other protecting groups (e.g., Fmoc, Boc)?

The Cbz group enhances lipophilicity (logP +1.2 vs. Boc), improving membrane permeability in cellular uptake assays. However, it is susceptible to hydrogenolysis, limiting in vivo applications. Comparative studies using Caco-2 cell monolayers and metabolic stability assays (e.g., liver microsomes) quantify cleavage rates. Boc and Fmoc groups offer greater stability but require harsher deprotection conditions (e.g., TFA for Boc) .

Methodological Considerations

ParameterRecommended ProtocolKey References
Synthesis Yield 76–85% via L-penicillamine coupling routes
Chiral Purity ≥98% by Chiralpak AD-H (hexane:IPA 90:10)
Stability (pH 7.4) t₁/₂ = 48 hrs at 25°C; <24 hrs at 40°C
Cellular Uptake Caco-2 Papp = 2.1 × 10⁻⁶ cm/s (Cbz derivative)

Key Data Contradictions

  • Bioactivity Variability : Pidotimod (a structurally related compound) shows conflicting IL-6 modulation data in pediatric trials, possibly due to differences in patient immune status or dosing regimens .
  • Protecting Group Stability : While Cbz improves lipophilicity, its in vivo instability contrasts with Boc derivatives, which show prolonged half-life in pharmacokinetic studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
Reactant of Route 2
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(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid

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